1-(2-(4-Fluorophenoxy)phenyl)ethanone
CAS No.:
Cat. No.: VC18924062
Molecular Formula: C14H11FO2
Molecular Weight: 230.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11FO2 |
|---|---|
| Molecular Weight | 230.23 g/mol |
| IUPAC Name | 1-[2-(4-fluorophenoxy)phenyl]ethanone |
| Standard InChI | InChI=1S/C14H11FO2/c1-10(16)13-4-2-3-5-14(13)17-12-8-6-11(15)7-9-12/h2-9H,1H3 |
| Standard InChI Key | WLTVARFAUGLYRV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The molecular structure of 1-(2-(4-fluorophenoxy)phenyl)ethanone comprises two aromatic rings connected via an ether linkage. The 4-fluorophenoxy group is attached to the ortho position of the acetyl-substituted benzene ring. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 230.23 g/mol | |
| XLogP3 (lipophilicity) | 3.5 | |
| Topological polar surface area | 26.3 Ų | |
| Hydrogen bond acceptors | 3 |
Crystallographic studies of analogous compounds, such as 1-[2-chloro-4-(4-fluorophenoxy)phenyl]ethanone, reveal dihedral angles of ~67° between aromatic rings, suggesting moderate conformational flexibility . Weak intermolecular interactions, including C–H···O hydrogen bonds and π-π stacking (centroid distances ~3.67 Å), stabilize the crystal lattice . These features are critical for understanding solubility and solid-state behavior.
Spectroscopic and Computational Data
The compound’s SMILES representation, , encodes its connectivity . Nuclear Magnetic Resonance (NMR) spectroscopy of related ethanones shows characteristic shifts for acetyl protons (~2.6 ppm) and aromatic protons adjacent to electron-withdrawing groups (~7.0–7.5 ppm). Density functional theory (DFT) calculations predict a planar acetyl group and slight distortion in the fluorophenoxy ring due to steric and electronic effects .
Synthesis and Reactivity
Synthetic Routes
1-(2-(4-Fluorophenoxy)phenyl)ethanone is synthesized via Friedel-Crafts acylation or Ullmann-type coupling. A representative protocol involves:
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Ether Formation: Reacting 2-bromophenol with 4-fluorophenol in the presence of a base (e.g., K₂CO₃) and a copper catalyst to form 2-(4-fluorophenoxy)phenol.
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Acetylation: Treating the intermediate with acetyl chloride under acidic conditions (e.g., AlCl₃) to install the ketone group .
Yields range from 60–85%, depending on reaction optimization . Alternative methods employ Suzuki-Miyaura cross-coupling for introducing fluorinated aryl groups but require palladium catalysts and specialized ligands .
Chemical Modifications
The acetyl group serves as a site for nucleophilic addition or condensation reactions. For example:
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Reduction: Sodium borohydride reduces the ketone to a secondary alcohol, enabling further functionalization .
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Grignard Reactions: Alkyl magnesium halides add to the carbonyl, producing tertiary alcohols.
The fluorophenoxy moiety participates in electrophilic aromatic substitution, though the electron-withdrawing fluorine atom directs incoming electrophiles to meta positions .
Physicochemical Properties
Solubility and Stability
1-(2-(4-Fluorophenoxy)phenyl)ethanone exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic aromatic rings and moderate logP (3.5) . It is soluble in organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide . Stability studies indicate no decomposition under ambient conditions, but prolonged exposure to strong acids or bases may hydrolyze the ether or ketone groups.
Thermal Properties
Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 80–120°C, depending on crystallinity . The compound’s thermal decomposition onset occurs at ~250°C, as determined by thermogravimetric analysis (TGA) .
Applications and Biological Relevance
Pharmaceutical Intermediate
Fluorinated ethanones are precursors to bioactive molecules. For instance, derivatives of 1-(2-(4-fluorophenoxy)phenyl)ethanone have been evaluated as:
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Antimicrobial agents: Fluorine’s electronegativity enhances membrane permeability and target binding.
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Central nervous system (CNS) drugs: The compound’s lipophilicity aids blood-brain barrier penetration .
Material Science
The rigid aromatic structure and fluorine content make this compound a candidate for:
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Liquid crystals: Fluorine’s dipole moment improves mesophase stability .
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Polymer additives: Enhances flame retardancy and UV resistance .
Recent Advances and Future Directions
Recent crystallographic studies highlight the role of weak intermolecular forces in dictating packing arrangements, which could inform the design of co-crystals for improved bioavailability . Patent filings (e.g., WO2023196545A1) disclose derivatives of this compound as kinase inhibitors, underscoring its therapeutic potential . Future research should prioritize:
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Toxicological profiling: Assess hepatotoxicity and environmental persistence.
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Structure-activity relationships (SAR): Optimize substituents for target selectivity.
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